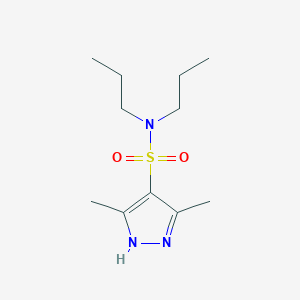![molecular formula C22H17ClN2O5S B2444002 5-{[5-(2-Clorofenil)furan-2-il]metilideno}-1-(1,1-dioxo-1lambda6-tiolan-3-il)-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo CAS No. 862488-86-6](/img/structure/B2444002.png)
5-{[5-(2-Clorofenil)furan-2-il]metilideno}-1-(1,1-dioxo-1lambda6-tiolan-3-il)-4-metil-2,6-dioxo-1,2,5,6-tetrahidropiridina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a thiolan ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of furan and chlorophenyl groups on biological systems. It can serve as a model compound for understanding the interactions between these functional groups and biological molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile involves multiple steps. The starting materials typically include 2-chlorophenylfuran and other reagents that facilitate the formation of the furan ring and the incorporation of the chlorophenyl group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan derivatives, while reduction of the chlorophenyl group may produce chlorophenyl alcohols.
Mecanismo De Acción
The mechanism of action of 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The furan and chlorophenyl groups may interact with enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
Uniqueness
Compared to similar compounds, 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has a unique combination of functional groups that provide distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds.
Propiedades
IUPAC Name |
5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-13-17(10-15-6-7-20(30-15)16-4-2-3-5-19(16)23)21(26)25(22(27)18(13)11-24)14-8-9-31(28,29)12-14/h2-7,10,14H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYIGUFCWSCVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)

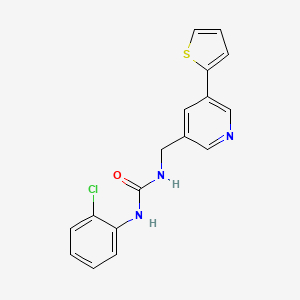
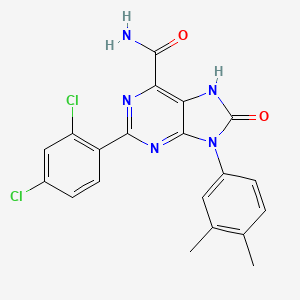
![methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride](/img/structure/B2443928.png)
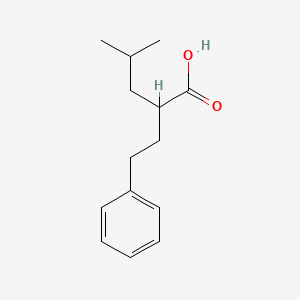
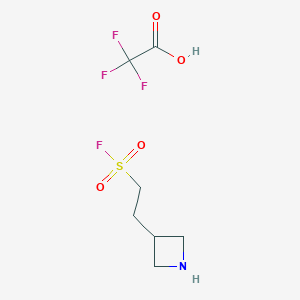
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)
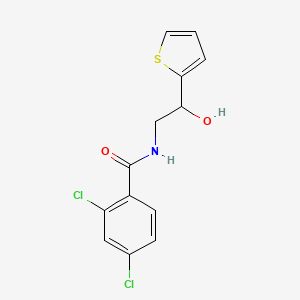
![ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate](/img/structure/B2443934.png)
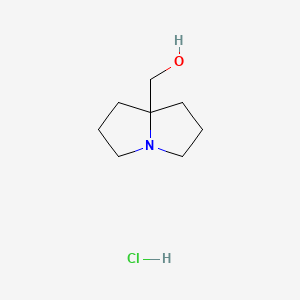
![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)
